Cas no 25693-43-0 (Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate)

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative with notable applications in pharmaceutical and organic synthesis. Its structure features a piperidine substitution at the 2-position and an ester group at the 5-position, enhancing its reactivity as an intermediate in heterocyclic chemistry. The hydroxyl group at the 4-position contributes to its potential for further functionalization, making it valuable for constructing complex molecular frameworks. This compound exhibits good stability under standard conditions and is compatible with a range of synthetic transformations. Its well-defined structure and versatility make it a useful building block for drug discovery and medicinal chemistry research.
Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate structure
25693-43-0 structure
Product Name:Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
CAS No:25693-43-0
MF:C12H17N3O3
MW:251.281682729721
MDL:MFCD00085757
CID:851965
PubChem ID:1867590
Update Time:2025-06-09

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
    • ethyl 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylate
    • ethyl4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
    • 6-oxo-2-piperidin-1-yl-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester
    • 6-Oxo-2-piperidino-1,6-dihydro-pyrimidin-5-carbonsaeure-aethylester
    • 6-oxo-2-piperidino-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester
    • AKOS000629084
    • ETHYL 4-HYDROXY-2-PIPERIDINO-5-PYRIMIDINECARBOXYLATE
    • ETHYL4-HYDROXY-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXYLATE
    • 5-Pyrimidinecarboxylic acid, 1,4-dihydro-4-oxo-2-(1-piperidinyl)-, ethyl ester
    • AKOS001755146
    • ETHYL 4-OXO-2-(PIPERIDIN-1-YL)-1H-PYRIMIDINE-5-CARBOXYLATE
    • ethyl 4-oxo-2-(piperidin-1-yl)-1,4-dihydropyrimidine-5-carboxylate
    • STK210124
    • BS-23554
    • 25693-43-0
    • MFCD00085757
    • HMS1700G22
    • SB43312
    • ETHYL 4-OXO-2-PIPERIDINO-1,4-DIHYDRO-5-PYRIMIDINECARBOXYLATE
    • DTXSID90365418
    • ZFXRWQJOGNFOMI-UHFFFAOYSA-N
    • CS-0207248
    • STK852739
    • AKOS008968112
    • MDL: MFCD00085757
    • Inchi: 1S/C12H17N3O3/c1-2-18-11(17)9-8-13-12(14-10(9)16)15-6-4-3-5-7-15/h8H,2-7H2,1H3,(H,13,14,16)
    • InChI Key: ZFXRWQJOGNFOMI-UHFFFAOYSA-N
    • SMILES: O=C1C(C(=O)OCC)=CN=C(N1)N1CCCCC1

Computed Properties

  • Exact Mass: 251.12700
  • Monoisotopic Mass: 251.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 71Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 410.5±48.0 °C at 760 mmHg
  • Flash Point: 202.1±29.6 °C
  • PSA: 75.55000
  • LogP: 1.41420
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate Production Method

Additional information on Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS No. 25693-43-0): A Comprehensive Overview

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS No. 25693-43-0) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications and as a key intermediate in the synthesis of various bioactive molecules.

The molecular structure of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate consists of a pyrimidine ring substituted with a hydroxyl group at the 4-position, a piperidine moiety at the 2-position, and an ethyl ester at the 5-position. This combination of functional groups imparts distinct chemical properties that make it an attractive candidate for further investigation.

Recent studies have highlighted the pharmacological properties of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate. One notable area of research is its potential as an antiproliferative agent. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Beyond its antiproliferative effects, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate has also been explored for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, and compounds that can effectively reduce inflammation are highly sought after. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

The synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate has been extensively studied, and several efficient routes have been developed. One common approach involves the condensation of ethyl cyanoacetate with an appropriate substituted pyrimidine followed by cyclization and subsequent functional group modifications. These synthetic methods provide a robust foundation for large-scale production and further derivatization to explore structure-activity relationships (SAR).

In addition to its direct therapeutic applications, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its reactivity and functional group diversity make it a useful intermediate in the development of novel drugs and biologically active compounds. Researchers are continually exploring new derivatives to enhance potency, selectivity, and pharmacokinetic properties.

The safety profile of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is an important consideration for its potential use in pharmaceuticals. Preclinical toxicity studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its safety profile and any potential side effects.

In conclusion, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS No. 25693-43-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising pharmacological properties, make it an exciting target for further investigation and development. As research continues to advance, it is likely that new applications and derivatives will emerge, further expanding the utility of this versatile compound.

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